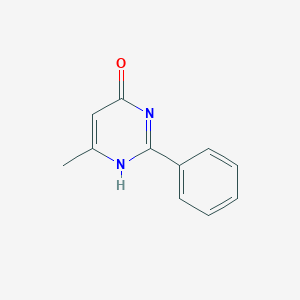

6-Methyl-2-phenylpyrimidin-4-ol

説明

Structure

3D Structure

特性

IUPAC Name |

4-methyl-2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-7-10(14)13-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXCSFIZYMLIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345390 | |

| Record name | 6-Methyl-2-phenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13514-79-9 | |

| Record name | 6-Methyl-2-phenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13514-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-2-phenylpyrimidin-4-ol

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 6-Methyl-2-phenylpyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone in numerous therapeutic agents, and understanding the synthesis and properties of its derivatives is crucial for the advancement of novel pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Strategic Importance and Applications of Pyrimidin-4-ol Scaffolds

The pyrimidine nucleus is a fundamental building block in a vast array of biologically active molecules, including nucleic acids and various vitamins.[3] Consequently, synthetic pyrimidine derivatives have been extensively explored for their therapeutic potential, exhibiting a wide range of pharmacological activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The this compound structure, in particular, combines the key pyrimidinol core with a phenyl substituent, a common feature in many centrally acting agents and kinase inhibitors. A thorough understanding of its synthesis and characterization is therefore a critical first step in the exploration of its potential as a lead compound in drug discovery programs.

Synthesis of this compound: A Mechanistic and Practical Approach

The most direct and efficient method for the synthesis of this compound is a base-catalyzed cyclocondensation reaction, a variant of the classical Biginelli reaction.[4] This one-pot synthesis involves the reaction of ethyl acetoacetate with benzamidine hydrochloride in the presence of a suitable base.

Causality Behind Experimental Choices

The choice of reactants and conditions is dictated by the underlying reaction mechanism. Ethyl acetoacetate serves as the 1,3-dicarbonyl component, providing the C4, C5, and C6 atoms of the pyrimidine ring, along with the methyl group at the 6-position. Benzamidine provides the N1 and C2 atoms, as well as the phenyl group at the 2-position. A base, such as sodium ethoxide, is crucial for deprotonating the benzamidine hydrochloride to the free benzamidine base and for promoting the initial condensation and subsequent cyclization steps. Ethanol is a common solvent as it readily dissolves the reactants and the sodium ethoxide base.

Reaction Mechanism

The reaction proceeds through a series of well-established steps:

-

Deprotonation: The base (e.g., ethoxide) deprotonates the benzamidine hydrochloride to generate the free benzamidine base.

-

Nucleophilic Attack: The more nucleophilic nitrogen of benzamidine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate.

-

Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate then attacks the ester carbonyl, leading to a cyclic intermediate.

-

Aromatization: Subsequent elimination of ethanol and tautomerization leads to the formation of the stable this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a self-validating system, with clear steps for synthesis, isolation, and purification.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl Acetoacetate | 130.14 | 6.51 g (6.45 mL) | 50 |

| Benzamidine Hydrochloride | 156.61 | 7.83 g | 50 |

| Sodium Metal | 22.99 | 1.15 g | 50 |

| Absolute Ethanol | 46.07 | 100 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Acetic Acid | 60.05 | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 1.15 g of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 7.83 g of benzamidine hydrochloride. Stir the mixture until the solid dissolves. Then, add 6.51 g (6.45 mL) of ethyl acetoacetate dropwise to the reaction mixture at room temperature with continuous stirring.

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.

-

Precipitation: Carefully pour the concentrated reaction mixture into 200 mL of ice-cold water with stirring.

-

Acidification: Acidify the aqueous solution by the dropwise addition of glacial acetic acid until the pH is approximately 6-7. A white to off-white precipitate of the crude product will form.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water.

-

Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. If any insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Comprehensive Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are based on established principles and data from structurally similar compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be >200 °C |

Spectroscopic Analysis

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

The proton NMR spectrum is predicted to show the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Broad Singlet | 1H | -OH | The acidic proton of the hydroxyl group, often broad and downfield. |

| 7.9 - 8.1 | Multiplet | 2H | Phenyl H (ortho) | Protons on the phenyl ring ortho to the pyrimidine ring, deshielded. |

| 7.4 - 7.6 | Multiplet | 3H | Phenyl H (meta, para) | Protons on the phenyl ring meta and para to the pyrimidine ring. |

| ~6.0 | Singlet | 1H | C5-H | The proton on the pyrimidine ring at the 5-position. |

| ~2.2 | Singlet | 3H | C6-CH₃ | The protons of the methyl group at the 6-position of the pyrimidine ring. |

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

The carbon NMR spectrum is predicted to display the following signals:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C4 | Carbonyl-like carbon of the pyrimidinol ring. |

| ~162 | C2 | Carbon attached to the phenyl group and two nitrogen atoms. |

| ~158 | C6 | Carbon attached to the methyl group. |

| ~135 | Phenyl C (ipso) | Quaternary carbon of the phenyl ring attached to the pyrimidine. |

| ~130 | Phenyl C (para) | Para carbon of the phenyl ring. |

| ~128 | Phenyl C (ortho/meta) | Ortho and meta carbons of the phenyl ring. |

| ~100 | C5 | Carbon at the 5-position of the pyrimidine ring. |

| ~20 | C6-CH₃ | Carbon of the methyl group. |

Infrared (IR) Spectroscopy (KBr Pellet):

The IR spectrum will provide key information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-2800 (broad) | O-H stretch | Hydroxyl group (-OH) |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2950 | C-H stretch | Methyl C-H |

| ~1660 | C=O stretch | Pyrimidinone tautomer |

| ~1600, 1580, 1480 | C=C and C=N stretch | Aromatic and pyrimidine rings |

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound.

| Technique | Expected m/z |

| Electrospray Ionization (ESI+) | 187.08 [M+H]⁺ |

Experimental Workflow and Data Validation

The successful synthesis and characterization of this compound rely on a logical and systematic workflow.

Caption: Overall experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive characterization of this compound. The detailed protocol, grounded in established chemical principles, offers a reliable method for obtaining this valuable heterocyclic compound. The predicted characterization data serve as a benchmark for researchers to validate their results. The successful synthesis of this pyrimidinol derivative opens avenues for further investigation into its potential applications in medicinal chemistry and drug discovery, contributing to the development of novel therapeutic agents.

References

Foreword: The Pyrimidine Scaffold - A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of 6-Methyl-2-phenylpyrimidin-4-ol and its Derivatives

The pyrimidine ring system, a fundamental diazine heterocycle, is a privileged scaffold in medicinal chemistry. Its presence at the core of nucleobases like cytosine, thymine, and uracil underscores its biological significance.[1] This inherent biocompatibility has made synthetic pyrimidine derivatives a focal point of drug discovery, leading to a vast array of compounds with diverse pharmacological activities.[1][2] Among these, the this compound core represents a particularly versatile and fruitful starting point for the development of novel therapeutic agents. Its straightforward synthesis and amenable structure allow for systematic chemical modifications, enabling the exploration of structure-activity relationships and the optimization of biological effects. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and therapeutic potential of this compound and its derivatives, tailored for researchers and professionals in the field of drug development.

Synthetic Strategies: From Core Structure to Diverse Derivatives

The foundational this compound structure is typically synthesized via a cyclocondensation reaction. A common and efficient method involves the reaction of ethyl acetoacetate (a β-ketoester) with benzamidine hydrochloride in the presence of a base, such as sodium ethoxide. This approach allows for the direct construction of the pyrimidinone ring.

Derivatization of this core scaffold is key to unlocking its diverse biological potential. Key modification sites include:

-

The C4-hydroxyl group: This group can be alkylated, arylated, or converted to a thioether, allowing for the introduction of various functionalities. It also allows for the synthesis of fused heterocyclic systems.

-

The C2-phenyl ring: Substitution on this ring with electron-donating or electron-withdrawing groups can significantly modulate the electronic properties and steric profile of the molecule, impacting target binding.[3][4]

-

The N1 and N3 positions: Alkylation or acylation at these nitrogen atoms can influence solubility and interaction with biological targets.

-

The C5 position: This position can be functionalized to introduce additional groups that can form key interactions with enzyme active sites or receptors.

Workflow for Synthesis and Derivatization

Caption: General workflow for the synthesis of the core scaffold and subsequent derivatization.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting activity against a range of human cancer cell lines.[1][5][6] The mechanism of action often involves the inhibition of key enzymes that are dysregulated in cancer, such as protein kinases and deubiquitinases.

Mechanism of Action: Enzyme Inhibition

-

Kinase Inhibition: Several pyrimidine derivatives have been identified as potent inhibitors of crucial cell cycle kinases. For instance, analogs of 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one were developed as inhibitors of CDC7 kinase, a key regulator of DNA replication initiation.[7] Other derivatives have shown selective inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[8][9]

-

Deubiquitinase (DUB) Inhibition: The USP1/UAF1 deubiquitinase complex is a critical regulator of the DNA damage response and a promising anticancer target. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of USP1/UAF1, leading to decreased cell survival in non-small cell lung cancer models.[10] This inhibition correlates with increased monoubiquitination of PCNA, a key cellular marker.[10]

Signaling Pathway: CDC7 in Cell Cycle Regulation

Caption: Inhibition of CDC7 kinase by pyrimidine derivatives blocks the G1/S phase transition.

Summary of In Vitro Anticancer Activity

| Compound Class | Target | Cancer Cell Line | IC50 / Activity | Reference |

| 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-ones | CDC7 Kinase | Various | SAR-dependent | [7] |

| 2-amino-4,6-dimethylpyrimidin-5-ol derivatives | FGFR4 | Hep3B (HCC) | Selective inhibition | [8][9] |

| N-benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 | Non-small cell lung | Nanomolar IC50 | [10] |

| 6-chloro-4-fluoroalkylamino-2-heteroarylpyrimidines | Undisclosed | Various | Potent in vitro/in vivo | [6] |

| Dihydropyrimidinone (DHPM) derivatives | - | A549, MCF-7 | Growth inhibition | [5][11] |

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Pyrimidine derivatives have emerged as a promising class of anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators.[12][13][14]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and the subsequent reduction in pro-inflammatory prostaglandin E2 (PGE2) production.[12] They can also suppress the expression and activity of other crucial mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB).[12][15] This multifaceted approach allows for effective dampening of the inflammatory response.

Pathway: Arachidonic Acid Cascade and COX Inhibition

Caption: Pyrimidine derivatives can inhibit COX enzymes, blocking prostaglandin synthesis.

Summary of Anti-inflammatory Activity

| Compound Class | Assay | Activity | Reference |

| 6-aryl-2-S-benzylthiopyrimidines | Carrageenan-induced paw edema | 24-31% inhibition | [13] |

| 5-(pyrimidinyloxymethyl)-1,3,4-oxadiazoles | Carrageenan-induced paw edema | More active than aspirin | [14] |

| Pyrano[2,3-d]pyrimidines | In vitro COX-2 inhibition | IC50 = 0.04 µmol | [12] |

| 2-(pyrrol-1-yl)-3-phenylpropanoic acid | LPS-induced inflammation | Decreased serum TNF-α | [16] |

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat bacterial and fungal infections. Pyrimidine derivatives have consistently shown promise in this area, with various analogs demonstrating potent activity against a wide range of pathogens.[1][2][3][4][17]

Spectrum of Activity

-

Antibacterial: Activity has been reported against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[2][11][18] Some derivatives show efficacy comparable or superior to standard antibiotics like ampicillin and ciprofloxacin.[18]

-

Antifungal: Antifungal properties have been observed against clinically relevant fungi such as Candida albicans and Aspergillus niger.[2][11][19]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

One established mechanism for the antibacterial action of certain pyrimidine analogs is the inhibition of dihydrofolate reductase (DHFR).[18] DHFR is a vital enzyme in the folic acid synthesis pathway, which is essential for bacterial DNA synthesis and survival. Inhibiting this enzyme effectively halts bacterial proliferation.

Summary of Antimicrobial Activity

| Compound Class | Organism | Activity (MIC) | Reference |

| Tetrahydro-6-methylpyrimidine carboxylates | E. coli, S. aureus | 25 µg/mL | [18] |

| Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-dihydropyrimidine | A. flavus, C. albicans | 16-32 µg/mL | [19] |

| Fused Pyrimidine Derivatives | B. subtilis, E. coli | Active | [2] |

| 3-methylpyrimidine compounds | Various bacteria & fungi | Structure-dependent | [4] |

Diverse Enzyme Inhibition and Other Activities

Beyond the major areas of anticancer, anti-inflammatory, and antimicrobial research, derivatives of this compound have been investigated as inhibitors of various other enzymes with therapeutic relevance.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Fused pyrazolopyrimidine derivatives have been designed as potent DPP-4 inhibitors for the treatment of type-2 diabetes, with some compounds showing IC50 values in the low nanomolar range (21.4-59.8 nM), comparable to the approved drug Sitagliptin.[20][21]

-

Acetylcholinesterase (AChE) Inhibition: Certain 6-phenyl pyrimidine derivatives have shown moderate inhibitory activity against AChE, a key target in Alzheimer's disease therapy. The most active compound reported had an IC50 of 90.1 µM.[22]

-

Plant Growth Stimulation: In an interesting application outside of human medicine, novel 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have demonstrated significant plant growth stimulant activities, ranging from 46-93% compared to the standard, heteroauxin.[23]

Experimental Protocols: Validated Methodologies

Protocol 1: In Vitro Anticancer Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute anti-inflammatory activity.[16]

-

Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac, 25 mg/kg), and Test groups (pyrimidine derivatives at various doses).

-

Compound Administration: Administer the test compounds and standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Workflow for a Typical Enzyme Inhibition Assay

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. The derivatives stemming from this core structure exhibit a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and specific enzyme-inhibitory effects. The ease of synthetic modification allows for fine-tuning of these activities, providing a robust platform for developing lead compounds.

Future research should focus on several key areas:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for derivatives with promising phenotypic activity.

-

Lead Optimization: Improving the potency, selectivity, and pharmacokinetic profiles of lead compounds through iterative structure-activity relationship studies.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease contexts, such as neurodegenerative and metabolic disorders.

-

Development of Drug Delivery Systems: Formulating optimized compounds to enhance their bioavailability and therapeutic efficacy.

The versatility and proven biological relevance of this compound and its derivatives ensure that this chemical class will remain an active and exciting area of investigation for drug development professionals for years to come.

References

-

Chung, T.-S., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. PubMed. Available at: [Link]

-

Paz, C., et al. (2012). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. Journal of the Chilean Chemical Society. Available at: [Link]

-

Unknown Authors. (n.d.). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. Available at: [Link]

-

Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

-

Unknown Authors. (n.d.). 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs as potent CDC7 inhibitors. PubMed. Available at: [Link]

-

Unknown Authors. (n.d.). Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. Available at: [Link]

-

Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (n.d.). Synthesis and anti-inflammatory--analgesic activities of some new 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3- yl)-2-S-benzylthiopyrimidines. ResearchGate. Available at: [Link]

-

Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

-

Mangalagiu, I., et al. (1998). [Antimicrobial activity of some derivatives of pyrimidine]. PubMed. Available at: [Link]

-

Taileb, M., et al. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-Methyl-4-(4-Nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. MDPI. Available at: [Link]

-

Sharma, A., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

-

Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed. Available at: [Link]

-

Unknown Authors. (2003). Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives. PubMed. Available at: [Link]

-

Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]

-

Unknown Authors. (n.d.). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. Available at: [Link]

-

Unknown Authors. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available at: [Link]

-

Dexter, H. L., et al. (n.d.). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available at: [Link]

-

Chung, T.-S., et al. (n.d.). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Available at: [Link]

-

Piatkowska-Chabuda, E., & Giełdoń, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

Kim, M.-J., et al. (n.d.). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. MDPI. Available at: [Link]

-

Ghorab, M. M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]

-

Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available at: [Link]

-

Unknown Authors. (2017). 6-Nitroazolo[1,5-a]pyrimidin-7(4H)-ones as Antidiabetic Agents. PubMed. Available at: [Link]

-

Hafez, H. N., & El-Gazzar, A.-R. B. A. (2009). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Available at: [Link]

-

El-Mekabaty, A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Available at: [Link]

-

Sayyed, M. A., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences. Available at: [Link]

-

Ubeika, A., et al. (n.d.). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Available at: [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs as potent CDC7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. pjoes.com [pjoes.com]

- 18. sciencescholar.us [sciencescholar.us]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 6-Methyl-2-phenylpyrimidin-4-ol

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the compound 6-Methyl-2-phenylpyrimidin-4-ol (C₁₁H₁₀N₂O, MW: 186.21 g/mol ). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It emphasizes the causal logic behind spectral interpretation, particularly addressing the pivotal role of keto-enol tautomerism in this class of heterocyclic compounds. By integrating detailed experimental protocols with expert analysis, this guide serves as a self-validating reference for the unambiguous structural elucidation of pyrimidin-4-ol derivatives.

Introduction: The Structural Challenge of Pyrimidinols

This compound is a heterocyclic compound belonging to the pyrimidine family, a core scaffold in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] The accurate structural confirmation of such molecules is a non-negotiable prerequisite for any meaningful biological or pharmaceutical investigation. Spectroscopic analysis provides the empirical foundation for this confirmation.

A critical feature of pyrimidin-4-ols is their existence as an equilibrium mixture of tautomers: the hydroxyl (-ol) form and the keto (-one) form (6-methyl-2-phenylpyrimidin-4(3H)-one). This dynamic equilibrium profoundly influences the resulting spectroscopic data, and understanding it is key to a correct interpretation. This guide will dissect the mass, infrared, and nuclear magnetic resonance spectra through the lens of this tautomerism, providing a robust framework for analysis.

Figure 1: Keto-enol tautomerism of this compound.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry is the first-line technique to confirm the molecular weight and infer the elemental composition of a synthesized compound.[1] For a molecule like this compound, which contains basic nitrogen atoms, electrospray ionization in positive mode is highly effective.

Experimental Protocol: ESI-Q-TOF

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid. The acid promotes protonation.

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive Ion Mode.

-

Analysis: Acquire the full scan mass spectrum from m/z 50 to 500. For fragmentation analysis (MS/MS), isolate the protonated parent ion and subject it to Collision-Induced Dissociation (CID) with nitrogen gas.

Data Analysis and Fragmentation Pathway

The primary goal is to identify the protonated molecule, [M+H]⁺. For C₁₁H₁₀N₂O, the expected monoisotopic mass is 186.0793, resulting in an [M+H]⁺ ion at m/z 187.0871 . High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm, validating the elemental formula.

The fragmentation pattern in an MS/MS experiment provides a structural fingerprint. A plausible fragmentation pathway for this compound is initiated by the stable phenyl and pyrimidine rings.

Caption: Proposed ESI-MS/MS fragmentation pathway.

Summary of Mass Spectrometry Data

| m/z (Calculated) | Ion Formula | Assignment |

| 187.0871 | [C₁₁H₁₁N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 146.0600 | [C₉H₈O]⁺ | Loss of methyl isocyanate from the ring |

| 103.0422 | [C₇H₅N]⁺ | Benzonitrile fragment |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[2] For this compound, the IR spectrum is particularly insightful for observing the consequences of the keto-enol tautomerism.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired first.

Spectral Interpretation

The presence of both tautomers means the spectrum will likely display features of both the -OH (enol) and C=O (keto) groups. The equilibrium often favors the more stable keto form in the solid state, making the carbonyl stretch a dominant feature.

-

O-H/N-H Stretching Region (3500 - 3000 cm⁻¹): A broad absorption band is expected here. This band is a composite of the O-H stretch from the enol tautomer and the N-H stretch from the keto tautomer. Its broadness is due to intermolecular hydrogen bonding in the solid state.

-

C-H Stretching Region (3100 - 2850 cm⁻¹): Sharp, weaker peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches (phenyl group). Peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the methyl group.

-

Carbonyl (C=O) Stretching (1700 - 1650 cm⁻¹): The presence of the keto tautomer will give rise to a strong, sharp absorption band in this region.[3] This is often the most intense peak in the spectrum and is a key diagnostic marker for the pyrimidin-4-one structure.

-

C=N and C=C Stretching (1650 - 1450 cm⁻¹): This region will contain multiple sharp bands of medium-to-strong intensity, corresponding to the stretching vibrations of the pyrimidine and phenyl rings.

-

Fingerprint Region (< 1450 cm⁻¹): This region contains a complex pattern of absorptions from various bending and stretching vibrations, which are unique to the molecule as a whole.[4]

Summary of Key IR Absorptions

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group / Tautomer |

| 3500 - 3000 (broad) | O-H / N-H Stretch | Enol / Keto Tautomers (H-bonded) |

| 3100 - 3000 (sharp) | C-H Stretch | Aromatic (Phenyl) |

| 2980 - 2850 (sharp) | C-H Stretch | Aliphatic (Methyl) |

| 1700 - 1650 (strong, sharp) | C=O Stretch | Keto Tautomer |

| 1620 - 1450 (multiple) | C=N, C=C Stretch | Pyrimidine and Phenyl Rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The chemical shifts, signal multiplicities, and integrations allow for the complete assembly of the molecular puzzle.

Experimental Protocol: 400 MHz NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that can solubilize the compound and allows for the observation of exchangeable protons (OH/NH).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

(Optional) 2D NMR: HSQC and HMBC experiments can be run to definitively correlate proton and carbon signals.

-

¹H NMR Spectral Interpretation

-

OH/NH Proton (1H, broad singlet, δ ~11.0 - 12.5 ppm): The tautomeric proton will appear far downfield as a broad signal that is exchangeable with D₂O. Its presence in DMSO-d₆ is strong evidence for the keto-enol equilibrium.

-

Phenyl Protons (5H, multiplet, δ ~7.4 - 8.2 ppm): The five protons of the phenyl ring will appear in the aromatic region. Typically, this may resolve into two multiplets: one for the 2 ortho protons and one for the 3 meta/para protons.

-

Pyrimidine Proton (1H, singlet, δ ~6.0 - 6.5 ppm): The lone proton on the pyrimidine ring (at the C5 position) is adjacent to two quaternary carbons, so it will appear as a sharp singlet.

-

Methyl Protons (3H, singlet, δ ~2.2 - 2.4 ppm): The three protons of the methyl group at the C6 position are equivalent and not coupled to any other protons, resulting in a sharp singlet.

¹³C NMR Spectral Interpretation

-

Carbonyl/Enol Carbon (C4, δ ~165 - 170 ppm): The C4 carbon, whether as a C=O in the keto form or a C-OH in the enol form, will be the most downfield carbon of the pyrimidine ring.

-

Other Pyrimidine Carbons (C2, C6, C5): These will appear in the range of δ ~100 - 165 ppm. The C2 and C6 carbons, bonded to nitrogen, will be further downfield than the C5 carbon.

-

Phenyl Carbons (δ ~125 - 135 ppm): At least four signals are expected for the phenyl ring carbons (ipso, ortho, meta, para).

-

Methyl Carbon (CH₃, δ ~20 - 25 ppm): The aliphatic methyl carbon will appear upfield, consistent with a standard sp³-hybridized carbon.

Summary of NMR Data (in DMSO-d₆)

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.0 - 12.5 | br s | 1H | OH / NH (Tautomeric) |

| ~7.4 - 8.2 | m | 5H | Phenyl-H |

| ~6.0 - 6.5 | s | 1H | Pyrimidine C5-H |

| ~2.2 - 2.4 | s | 3H | Methyl-H |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 - 170 | C4 (C=O / C-OH) |

| ~160 - 165 | C2, C6 |

| ~125 - 135 | Phenyl Carbons |

| ~100 - 105 | C5 |

| ~20 - 25 | Methyl Carbon |

Integrated Analytical Workflow: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of orthogonal methods, where each result validates the others. This workflow represents a robust and trustworthy system for structural confirmation.

Caption: Integrated workflow for structural validation.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of modern analytical chemistry principles. Mass spectrometry confirms the molecular formula, infrared spectroscopy identifies the key functional groups indicative of its tautomeric nature, and NMR spectroscopy provides the definitive map of its atomic connectivity. By understanding the interplay between the compound's inherent chemical properties—specifically its keto-enol tautomerism—and the data generated by each technique, researchers can achieve an authoritative and verifiable structural assignment, ensuring the integrity of subsequent scientific endeavors.

References

-

Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

-

Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin. (2015). Semantic Scholar. Available at: [Link]

-

Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]

-

Erkin, A.V., et al. (2015). General synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization. ResearchGate. Available at: [Link]

-

Simulation of IR Spectra of Some Organic Compounds-A Review. (n.d.). IOSR Journal. Available at: [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]

Sources

tautomerism in 6-Methyl-2-phenylpyrimidin-4-ol

An In-Depth Technical Guide to the Tautomerism of 6-Methyl-2-phenylpyrimidin-4-ol

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, profoundly influencing molecular properties such as solubility, reactivity, and biological activity.[1][2] This guide provides a comprehensive technical examination of the tautomeric equilibrium in this compound, a representative member of the biologically significant pyrimidinone class of compounds.[3] We will explore the structural nuances of its lactam-lactim (keto-enol) tautomerism, delineate rigorous experimental and computational methodologies for its characterization, and discuss the critical factors that govern the position of its tautomeric equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this pivotal chemical behavior.

The Principle of Tautomerism in Pyrimidin-4-ones

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[4] In the context of pyrimidin-4-one derivatives, the most significant tautomerism is the lactam-lactim equilibrium, a form of keto-enol tautomerism where a proton migrates between a ring nitrogen and an exocyclic oxygen atom.[5][6]

For this compound, this equilibrium exists between two primary forms:

-

The Keto (Lactam) form: 6-Methyl-2-phenylpyrimidin-4(3H)-one

-

The Enol (Lactim) form: this compound

The prevalence of one tautomer over the other is not fixed; it is a dynamic state influenced by the molecule's environment and electronic structure. While many pyrimidinone systems show a strong preference for the keto tautomer in the solid state and in solution, this is not a universal rule and must be empirically determined.[7][8] Understanding this equilibrium is paramount, as the distinct hydrogen bonding capabilities and electronic profiles of each tautomer dictate its interaction with biological targets like enzymes and receptors.[9][10]

Caption: Lactam-Lactim tautomeric equilibrium in the target molecule.

Synthesis of this compound

A robust understanding of tautomerism begins with the unambiguous synthesis of the compound. A common and reliable method involves the condensation of an amidine with a β-ketoester.

Protocol: Synthesis via Condensation

-

Reactant Preparation:

-

Dissolve ethyl acetoacetate (1.0 eq) in absolute ethanol.

-

In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol. This is a critical step; the strong base is required to deprotonate the β-ketoester, forming the reactive enolate.

-

-

Amidine Formation (in situ or pre-formed):

-

Add benzamidine hydrochloride (1.0 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature. The ethoxide neutralizes the hydrochloride salt and liberates the free benzamidine base.

-

-

Condensation Reaction:

-

Slowly add the ethyl acetoacetate solution to the benzamidine/sodium ethoxide mixture.

-

Reflux the resulting mixture for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The driving force for this cyclization is the formation of a stable aromatic pyrimidine ring system.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Reduce the solvent volume under reduced pressure.

-

Precipitate the product by adding cold water.

-

Collect the crude solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

-

Experimental Characterization of Tautomeric Forms

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating tautomeric forms in solution. The choice of solvent is critical, as it can influence the equilibrium.[1][11] Deuterated dimethyl sulfoxide (DMSO-d₆) is often used due to its high polarity and ability to form hydrogen bonds, which can stabilize both tautomers.

Expected Spectral Features:

| Tautomer | ¹H NMR Signature | ¹³C NMR Signature |

| Keto Form | A broad signal for the N-H proton (>10 ppm). A sharp singlet for the C5-H proton. | A signal for the C=O carbon (~160-170 ppm). Signals for C4, C6, and C2 at distinct chemical shifts. |

| Enol Form | A broad signal for the O-H proton (variable, often >12 ppm). A sharp singlet for the C5-H proton. | Absence of a C=O signal. A signal for the C4-O carbon (~155-165 ppm). |

Protocol: NMR Analysis

-

Prepare a ~10 mg/mL solution of the synthesized compound in DMSO-d₆.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Integrate the proton signals corresponding to each tautomer to determine their relative populations. The causality is direct: the ratio of the integrals of non-exchangeable protons unique to each tautomer reflects the equilibrium constant in that solvent.

-

Repeat the experiment in a non-polar solvent like chloroform-d (CDCl₃) to observe any shift in the equilibrium, which provides corroborating evidence of a dynamic tautomeric system.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides a snapshot of the functional groups present, primarily in the solid state (using KBr pellet or ATR).

Diagnostic IR Bands:

| Tautomer | Key IR Frequencies (cm⁻¹) | Rationale |

| Keto Form | 1650-1700 (strong) | Strong C=O stretching vibration of the amide (lactam) group. |

| 3100-3300 (broad) | N-H stretching vibration. | |

| Enol Form | 3200-3500 (broad) | O-H stretching vibration of the hydroxyl group. |

| ~1620-1640 | C=N stretching vibration within the aromatic ring. | |

| No strong C=O band | Absence of the carbonyl group is a key indicator. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic conjugation of the molecule. Since the keto and enol forms have different conjugated systems, they will exhibit different absorption maxima (λ_max).

Protocol: Solvent-Dependent UV-Vis Analysis

-

Prepare dilute solutions (~10⁻⁵ M) of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Record the UV-Vis spectrum for each solution from 200-400 nm.

-

A shift in the λ_max or the appearance of new absorption bands when changing solvent polarity is strong evidence for a tautomeric equilibrium.[12] The enol form, often being more extensively conjugated, typically absorbs at a longer wavelength.

Computational Modeling of Tautomeric Equilibrium

Computational chemistry offers a powerful predictive lens to complement experimental findings. Density Functional Theory (DFT) calculations can accurately predict the relative stabilities of tautomers in the gas phase and in solution (using a polarizable continuum model, PCM).[8][13]

Caption: Workflow for computational analysis of tautomer stability.

Interpreting Results: Calculations often show that while one tautomer may be more stable in the gas phase, the other can be preferentially stabilized in a polar solvent due to stronger dipole-dipole or hydrogen bonding interactions.[11][14] This aligns with the experimental observation that solvent polarity can shift the equilibrium.[12] For pyrimidin-4-one analogs, the keto form is generally found to be the most stable structure.[5]

Factors Influencing the Tautomeric Equilibrium

The position of the lactam-lactim equilibrium is a delicate balance controlled by several factors:

-

Solvent Polarity: As demonstrated, polar protic solvents can stabilize both forms by acting as hydrogen bond donors and acceptors, often favoring the more polar keto tautomer.[11][12]

-

Substituent Effects: The electronic nature of substituents on the pyrimidine ring significantly impacts tautomer preference.[15][16][17]

-

Electron-donating groups (like the methyl group at C6) can increase the electron density in the ring, potentially favoring the lactam form.

-

Electron-withdrawing or -donating groups at the C2 position (the phenyl group) modulate the acidity of the N-H proton and the basicity of the ring nitrogens, subtly shifting the equilibrium.[11]

-

-

pH: The state of protonation can lock the molecule into one form. At low pH, ring nitrogens may become protonated, while at high pH, the N-H or O-H proton can be removed, forming an anion.

-

Temperature: Changes in temperature can shift the equilibrium according to thermodynamic principles (van 't Hoff equation), although this effect is often less pronounced than solvent or substituent effects.

Implications in Drug Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its drug-like properties.

-

Receptor Binding: The keto and enol forms present different hydrogen bond donor/acceptor patterns. A molecule that exists primarily as the keto tautomer will interact with a receptor differently than its enol counterpart. An incorrect assumption about the dominant tautomer can lead to failed drug design campaigns.

-

Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), and solubility. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the greater polarity of the keto form often leads to higher aqueous solubility.[9]

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, creating complexities and opportunities in patent law.

Conclusion

The tautomerism of this compound is a dynamic equilibrium between its keto (lactam) and enol (lactim) forms. A definitive characterization of this equilibrium requires a synergistic approach, combining unambiguous synthesis with a suite of spectroscopic techniques (NMR, IR, UV-Vis) and supportive computational modeling. The position of this equilibrium is highly sensitive to the chemical environment, particularly solvent polarity and the electronic nature of substituents. For professionals in drug discovery and development, a thorough understanding and empirical determination of the dominant tautomeric form in physiologically relevant conditions is an indispensable step in designing effective and safe therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. jst-ud.vn [jst-ud.vn]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Making sure you're not a bot! [elib.uni-stuttgart.de]

The Pyrimidin-4-ol Scaffold: A Versatile Hub for Modern Drug Discovery and Research Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine ring system, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, owing to its prevalence in biologically vital molecules and its remarkable synthetic versatility.[1][2] Among its numerous derivatives, the pyrimidin-4-ol core has emerged as a particularly privileged structure, conferring a unique combination of physicochemical properties that enable potent and selective interactions with a wide array of biological targets. This technical guide provides an in-depth exploration of the burgeoning research applications of pyrimidin-4-ol compounds. We will delve into the synthetic strategies that underpin their accessibility, dissect their multifaceted roles in oncology, infectious diseases, and neuroscience, and provide detailed experimental protocols to empower researchers in this dynamic field. Our focus will be on the causal relationships between molecular structure, mechanistic pathways, and therapeutic potential, offering a rigorous, evidence-based foundation for future innovation.

The Chemical and Biological Significance of the Pyrimidin-4-ol Core

The pyrimidin-4-ol moiety, characterized by a hydroxyl group at the C4 position of the pyrimidine ring, can exist in tautomeric equilibrium with its corresponding pyrimidone form. This tautomerism is a critical determinant of its biological activity, influencing its hydrogen bonding capabilities and overall molecular conformation. The pyrimidine core itself is an essential component of nucleobases such as cytosine, thymine, and uracil, the building blocks of DNA and RNA, which immediately highlights its inherent biocompatibility and potential for biomimetic interactions.[1][3] The synthetic tractability of the pyrimidine scaffold allows for facile and diverse substitutions at various positions, enabling the systematic optimization of pharmacological properties.[4][5]

The pyrimidine ring's electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions make it an effective bioisostere for other aromatic systems like the phenyl group, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This has led to the widespread incorporation of pyrimidine-based structures in a plethora of approved drugs with a broad spectrum of activities.[4]

Diverse Research Applications of Pyrimidin-4-ol Derivatives

The structural versatility of the pyrimidin-4-ol scaffold has been exploited to develop a vast library of compounds with a wide range of biological activities. This section will explore some of the most promising research applications.

Anticancer Agents: Targeting the Machinery of Malignancy

Pyrimidin-4-ol derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[6][7]

2.1.1. Kinase Inhibition: A Dominant Strategy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] Pyrazolo[1,5-a]pyrimidines and other fused pyrimidine systems have been identified as potent inhibitors of various protein kinases.[8][9] For instance, certain pyrimidine derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, including mutant forms that confer resistance to existing therapies.[1] One such derivative, compound 100 , demonstrated strong inhibition of EGFR-L858R/T790M/C797S and EGFR-L858R/T790M with IC50 values of 5.51 nM and 33.35 nM, respectively.[1]

Another important class of targets are the Cyclin-Dependent Kinases (CDKs), which control cell cycle progression. A series of 4-(pyrazol-4-yl)-pyrimidines have been developed as selective inhibitors of CDK4/6, demonstrating significant selectivity over other CDKs in both enzymatic and cellular assays.[10]

Mechanism of Action: EGFR Kinase Inhibition

The binding of a pyrimidine-based inhibitor to the ATP-binding pocket of EGFR blocks the phosphorylation of downstream substrates, thereby inhibiting the activation of signaling pathways that promote cell proliferation, survival, and angiogenesis.

Caption: EGFR signaling pathway and its inhibition by pyrimidin-4-ol compounds.

2.1.2. Other Anticancer Mechanisms

Beyond kinase inhibition, pyrimidine derivatives have shown efficacy through other mechanisms, including:

-

Topoisomerase Inhibition: Some pyrimidine-hydrazone hybrids have been investigated for their ability to inhibit topoisomerase, an enzyme essential for DNA replication and repair.[6]

-

HDAC and EGFR Dual Inhibition: Certain pyrimidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and EGFR, demonstrating synergistic anticancer effects.[4]

-

Microtubule Stabilization: Phenylpyrimidines and triazolopyrimidines have been developed as microtubule-stabilizing agents, which can disrupt cell division and induce apoptosis in cancer cells.[11]

| Compound Class | Target | Reported IC50 Values | Cancer Cell Lines | Reference |

| 2,4-di(arylamino)pyrimidine | EGFR-L858R/T790M/C797S | 5.51 nM | - | [1] |

| Pyrimidine-pyrazine-oxazoles | HDAC and EGFR | 2.74 µM, 4.92 µM, 1.96 µM | MCF-7, HepG2, A549 | [4] |

| Pyrazolo[4,3-d]pyrimidine | Src Kinase | Low micromolar range | Glioblastoma cell lines | [12] |

| 4-(Pyrazol-4-yl)-pyrimidine | CDK4/6 | - | - | [10] |

Antimicrobial and Antifungal Agents: Combating Infectious Diseases

The pyrimidine scaffold is a key component of several clinically used antimicrobial and antifungal drugs.[13][14] Researchers continue to explore novel pyrimidine derivatives to address the growing challenge of antimicrobial resistance.

2.2.1. Antibacterial Activity

Pyrimidine-appended Linezolid structures have shown excellent activity against a range of Gram-positive bacteria, including Methicillin-resistant S. aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), with MIC values as low as 0.25–1 μg/mL.[1] Other studies have reported on 2, 4, 6-trisubstituted pyrimidines with significant antibacterial activity against Bacillus pumilis and Escherichia coli.[13] The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[1]

2.2.2. Antifungal Activity

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their antifungal activities against various plant pathogenic fungi.[15][16] One compound, g22 , exhibited remarkable activity against Sclerotinia sclerotiorum with an EC50 value of 1.25 mg/L, which is comparable to the commercial fungicide boscalid.[16] The proposed mechanism involves the disruption of mycelial morphology and cell membrane integrity.[16]

Central Nervous System (CNS) Modulators: Addressing Neurological Disorders

The ability of pyrimidine derivatives to cross the blood-brain barrier has made them attractive candidates for the treatment of CNS disorders.

2.3.1. Neuroprotection

A novel pyrimidine derivative, 4-{2-[2-(3,4-dimethoxyphenyl)-vinyl]-6-ethyl-4-oxo-5-phenyl-4H-pyrimidine-1-Il}benzsulfamide, has been shown to restore the activity of brain cells in a model of chronic traumatic encephalopathy by maintaining mitochondrial function.[17]

2.3.2. Alzheimer's Disease

Given the multifactorial nature of Alzheimer's disease, multi-target-directed ligands are a promising therapeutic strategy. Pyrimidine-based compounds have been investigated for their ability to inhibit key enzymes implicated in the disease, such as monoamine oxidase and acetylcholinesterase.[18]

Anti-inflammatory Agents

Pyrimidine derivatives have demonstrated potent anti-inflammatory effects by inhibiting key mediators of the inflammatory response.[5] Pyrrolo[2,3-d]pyrimidine analogs have shown significant inhibition of the COX-2 enzyme, with activity comparable to or better than ibuprofen.[5] The mechanism often involves the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[19]

Experimental Protocols: A Practical Guide

This section provides representative, step-by-step methodologies for the synthesis, characterization, and biological evaluation of a pyrimidin-4-ol compound.

Synthesis of a Representative Pyrimidin-4-ol Derivative

This protocol is a generalized procedure based on common synthetic routes reported in the literature, such as the one-pot multi-component reaction to form a dihydropyrimidinone core, which can be a precursor to pyrimidin-4-ols.[1][20]

3.1.1. Materials and Reagents

-

Substituted benzaldehyde

-

Ethyl acetoacetate

-

Urea or thiourea

-

Ethanol

-

Catalyst (e.g., magnesium bromide, potassium bicarbonate)[1][20]

-

Standard laboratory glassware and magnetic stirrer with heating

3.1.2. Procedure

-

In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) in ethanol (10 mL).

-

Add the catalyst (e.g., 0.2 mmol of magnesium bromide) to the mixture.[20]

-

Reflux the reaction mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with stirring.

-

The solid product will precipitate out. Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidin-4-ol derivative.

Causality Behind Experimental Choices: The use of a one-pot, multi-component reaction is highly efficient, reducing reaction time and waste. The catalyst is crucial for promoting the cyclocondensation reaction. Precipitation in ice-cold water is an effective method for isolating the product from the reaction mixture.

Experimental Workflow: Synthesis of a Pyrimidin-4-ol Derivative

Caption: A typical workflow for the synthesis of a pyrimidin-4-ol derivative.

Characterization of the Synthesized Compound

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and types of protons and their neighboring environments.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

3.2.2. Mass Spectrometry (MS)

-

Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

3.2.3. Infrared (IR) Spectroscopy

-

Identifies the functional groups present in the molecule (e.g., C=O, N-H, O-H).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

3.3.1. Materials and Reagents

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized pyrimidin-4-ol compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

3.3.2. Procedure

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the synthesized compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The pyrimidin-4-ol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ease of its synthesis and the potential for diverse functionalization offer immense opportunities for the development of next-generation drugs with improved efficacy, selectivity, and safety profiles. Future research will likely focus on:

-

Multi-target drug design: Creating single molecules that can modulate multiple targets involved in a disease pathway.

-

Personalized medicine: Developing pyrimidine-based drugs that are effective against specific genetic subtypes of diseases, such as cancers with particular kinase mutations.

-

Novel drug delivery systems: Enhancing the bioavailability and targeted delivery of pyrimidine compounds to improve their therapeutic index.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of Brain-Penetrant Pyrimidine-Containing Molecules with Differential Microtubule-Stabilizing Activities Developed as Potential Therapeutic Agents for Alzheimer's Disease and Related Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel Pyrazolo[3,4- d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-Methyl-2-phenylpyrimidin-4-ol

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] 6-Methyl-2-phenylpyrimidin-4-ol, a distinct derivative within this class, presents a promising, yet largely unexplored, profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, hypothesis-driven framework for systematically elucidating its mechanism of action. Moving beyond a rigid template, this document establishes a logical, self-validating workflow, from initial target identification to the characterization of downstream cellular effects. Herein, we synthesize established principles of drug discovery with field-proven experimental designs, offering detailed protocols and visual workflows to navigate the complexities of mechanistic investigation. Our approach is grounded in scientific integrity, emphasizing causality in experimental choices and the generation of robust, reproducible data.

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif, integral to the structure of nucleobases and a plethora of pharmacologically active compounds.[2] Its synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of biological activity.[1][2] Pyrimidine derivatives have been successfully developed as inhibitors of key enzymes like kinases and cyclooxygenases, as well as modulators of various cell surface receptors.[3][4][5][6][7]

This compound belongs to this versatile chemical class. While its specific biological activities and molecular targets are not yet extensively documented, its structural features—a substituted pyrimidinol core—suggest a high potential for interaction with biological macromolecules. This guide, therefore, serves as a strategic roadmap for its investigation.

Formulating a Mechanistic Hypothesis: A Structure-Guided Approach

Based on the extensive literature on pyrimidine derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound. These hypotheses will guide our initial experimental design.

-

Hypothesis 1: Kinase Inhibition: The pyrimidine core is a common scaffold in kinase inhibitors. Derivatives of 2-aminopyrimidine have shown selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[3][6][7] The structural similarity suggests that this compound could function as a kinase inhibitor.

-

Hypothesis 2: Anti-inflammatory Action via COX-2 Inhibition: Certain phenyl-substituted pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4][8][9] This presents a plausible mechanism for potential anti-inflammatory effects.

-

Hypothesis 3: Antimicrobial Activity through DHFR Inhibition: Pyrimidine analogs are known to interfere with microbial metabolic pathways. Specifically, they can act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth.[10]

-

Hypothesis 4: Neuromodulatory Effects: The pyrimidine nucleus has been implicated in the modulation of central nervous system targets, including GABA and benzodiazepine receptors.[5]

A Phased Approach to Mechanistic Elucidation: From Target Identification to Pathway Analysis

We propose a three-phased experimental workflow to systematically investigate the mechanism of action of this compound.

Phase 1: Unbiased Target Identification

The initial phase focuses on broadly screening for potential biological targets without a preconceived bias.

Experimental Protocol 1: High-Throughput Phenotypic Screening